(E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone
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Overview
Description
(E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring, a pyridine ring, and a piperazine ring with a cinnamyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the pyridine ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the piperazine ring: This can be synthesized by the reaction of diethylenetriamine with a suitable dihalide.
Coupling of the pyrrole and pyridine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the cinnamyl group: This can be achieved through a nucleophilic substitution reaction using cinnamyl chloride and the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The pyrrole and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The cinnamyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced derivatives of the pyrrole and pyridine rings.
Substitution: Substituted derivatives of the cinnamyl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyrrole, pyridine, and piperazine rings.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone: Similar structure but with a benzyl group instead of a cinnamyl group.
(E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure but with a phenyl group instead of a cinnamyl group.
Uniqueness
(E)-(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is unique due to the presence of the cinnamyl group, which can confer specific biological activities and properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-23(22-19-21(10-11-24-22)26-13-4-5-14-26)27-17-15-25(16-18-27)12-6-9-20-7-2-1-3-8-20/h1-11,13-14,19H,12,15-18H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTAXKREQMWOHC-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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